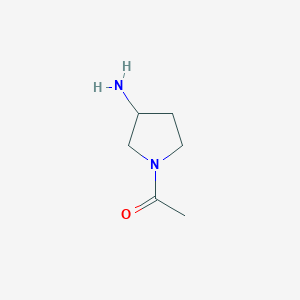

1-Acetyl-3-Aminopyrrolidine

Description

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFVAHXVSVHNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458968 | |

| Record name | 1-Acetyl-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833483-45-7 | |

| Record name | 1-Acetyl-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopyrrolidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Acetyl-3-Aminopyrrolidine" synthesis from 3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Acetyl-3-Aminopyrrolidine from 3-aminopyrrolidine. The document outlines common synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the presence of both a primary amine and an acetylated secondary amine offers versatile points for further chemical modification. The selective N-acetylation of the pyrrolidine ring nitrogen in the presence of the primary amino group at the 3-position is a key chemical transformation that requires careful control of reaction conditions. This guide explores the common methodologies to achieve this synthesis.

Synthetic Approaches

The primary method for the synthesis of this compound involves the direct acetylation of 3-aminopyrrolidine. The key challenge in this synthesis is achieving selective acetylation at the secondary amine of the pyrrolidine ring over the primary amine at the 3-position.

Acetylation using Acetic Anhydride

A common method for N-acetylation is the use of acetic anhydride.[1] The reaction typically involves treating 3-aminopyrrolidine with acetic anhydride in a suitable solvent. The selectivity of this reaction can be influenced by the reaction conditions, such as temperature, solvent, and the presence of a base. In some cases, protection of the primary amine may be necessary to achieve the desired mono-acetylated product. However, direct treatment with acetic anhydride can lead to the formation of the diacetylated product.[2]

Alternative Acetylation Methods

Recent advancements have explored greener and more selective acetylation methods. One such method utilizes acetonitrile as the acetylating agent in a continuous-flow reactor with an alumina catalyst.[3][4] This approach offers a potentially safer and more controlled reaction environment.[1]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound using acetic anhydride.

Objective: To synthesize this compound by selective N-acetylation of 3-aminopyrrolidine.

Materials:

-

3-Aminopyrrolidine

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrrolidine (1 equivalent) in dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1 to 1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Extract the aqueous layer with dichloromethane (3 x volume).[2]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[2] Filter the drying agent and concentrate the organic phase in vacuo.[2]

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient (e.g., 25:1) to isolate the desired this compound.[2]

Data Presentation

The following table summarizes the quantitative data reported for acetylation reactions of aminopyrrolidine derivatives. It is important to note that yields can vary significantly based on the specific substrate and reaction conditions.

| Reagent | Solvent | Base | Yield (%) | Reference |

| Acetic Anhydride | Dichloromethane | - | High (for diacetylation) | [2] |

| Acetic Acid | Dichloromethane | - | 18-24 | [2] |

| Acetonitrile | - | Alumina | Good Conversion | [3][4] |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Acetylation Methods

The following diagram illustrates the relationship between the starting material and the products of different acetylation approaches.

Caption: Products from different acetylation methods of 3-aminopyrrolidine.

References

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-3-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3-aminopyrrolidine is a substituted pyrrolidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a chiral center and both a hydrogen bond donor and acceptor, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The pyrrolidine ring is a prevalent core in numerous biologically active compounds, and the functional groups of this compound allow for diverse chemical modifications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the design and development of new chemical entities with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its solubility, permeability, and ultimately, its efficacy and safety. While experimental data for this compound is limited in publicly accessible literature, a combination of data from supplier specifications and computational predictions provides valuable insights.

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | SRD Pharma[1] |

| Molecular Weight | 128.17 g/mol | SRD Pharma[1] |

| CAS Number | 833483-45-7 | BLD Pharm[2] |

Predicted Physicochemical Data

Due to the scarcity of experimental data, the following table summarizes predicted values for key physicochemical parameters. These values are computationally derived and should be used as estimates, with experimental verification recommended.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Data for the parent compound, 3-aminopyrrolidine dihydrochloride, is >300 °C, suggesting the acetylated form is also a solid at room temperature. |

| Boiling Point | Not available | The related compound 1-acetyl-pyrrolidin-3-one has a boiling point of 120-123 °C at 0.55 Torr.[3] |

| pKa (most basic) | ~8-9 | Estimated based on the pKa of the secondary amine in the pyrrolidine ring. The parent 3-aminopyrrolidine has a predicted pKa of 9.94±0.20.[4] |

| logP | -0.5 to 0.5 | The calculated XLogP3 for the similar 1-Acetyl-3-aminopiperidine is -0.7.[5] The presence of both polar amine and amide groups suggests low lipophilicity. |

| Aqueous Solubility | Soluble | The presence of polar functional groups capable of hydrogen bonding suggests good water solubility. The related 1-(3-Aminopropyl)pyrrolidine is soluble in water.[6] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for the key parameters of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of a suitable 3-aminopyrrolidine precursor. The following is a general laboratory-scale procedure.

Materials:

-

3-Aminopyrrolidine (or a protected version such as its dihydrochloride salt)

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyrrolidine (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[7][8][9]

Synthesis Workflow for this compound

Caption: Synthetic workflow for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure (Micro-scale):

-

Sample Preparation: Place a small volume (0.5-1 mL) of this compound into a small test tube or vial.

-

Capillary Inversion: Place a small, sealed-end capillary tube, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the bath gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of pKa

The pKa is a measure of the acidity or basicity of a compound. For this compound, the pKa of the secondary amine is of primary interest.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and magnetic stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode in the solution.

-

Titration: Slowly add the standardized HCl solution from the burette in small increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot a titration curve of pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

Procedure (Shake-Flask Method):

-

Sample Preparation: Prepare a stock solution of this compound in either water or 1-octanol.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical property for drug absorption and distribution.

Apparatus:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration device (e.g., syringe filters)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure (Equilibrium Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water or a buffer solution of a specific pH.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, filter the solution to remove the undissolved solid.

-

Concentration Measurement: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. The measured concentration represents the aqueous solubility of the compound under the experimental conditions.

Reactivity and Biological Significance

The chemical reactivity of this compound is primarily dictated by its secondary amine and amide functionalities. The secondary amine is nucleophilic and can participate in reactions such as alkylation, acylation, and condensation. The amide group is generally less reactive but can be hydrolyzed under acidic or basic conditions.

In the context of drug development, the aminopyrrolidine scaffold is a key component in a variety of biologically active molecules. The ability to modify the amino and acetyl groups allows for the fine-tuning of a compound's properties to optimize its interaction with biological targets. The pyrrolidine ring itself provides a three-dimensional structure that can be crucial for binding to protein active sites. While specific biological activities for this compound are not extensively documented, its derivatives are explored for a range of therapeutic applications, leveraging the versatility of the aminopyrrolidine core.[10]

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it suitable for a range of applications in medicinal chemistry. This guide has provided an overview of its known and predicted properties, along with standardized protocols for their experimental determination. While a comprehensive experimental dataset for this specific molecule is not yet available, the provided information serves as a crucial resource for researchers and scientists working with this and related compounds, enabling more informed decisions in the design and synthesis of new chemical entities. The continued investigation and characterization of such building blocks are essential for advancing the field of drug discovery.

References

- 1. This compound [srdpharma.com]

- 2. 833483-45-7|this compound|BLD Pharm [bldpharm.com]

- 3. 1-Acetyl-pyrrolidin-3-one CAS#: 34086-58-3 [chemicalbook.com]

- 4. 79286-79-6 CAS MSDS (3-Aminopyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-(3-Amino-1-piperidinyl)ethanone | C7H14N2O | CID 21482823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Aminopropyl)pyrrolidine CAS#: 23159-07-1 [m.chemicalbook.com]

- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetyl-3-Aminopyrrolidine: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics.[3] This technical guide provides an in-depth overview of 1-Acetyl-3-Aminopyrrolidine, a key building block for the synthesis of diverse and biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering key data, a representative synthetic protocol, and a visualization of its utility in creating compound libraries.

Core Compound: this compound

This compound is a functionalized pyrrolidine derivative that serves as a versatile intermediate in organic synthesis. The presence of a secondary amine within the pyrrolidine ring, an acetyl group, and a primary amino group provides multiple points for chemical modification, enabling the exploration of a broad chemical space.

Molecular Structure

The molecular structure of this compound is depicted in Figure 1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in synthetic chemistry and for the characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 833483-45-7 | N/A |

| Molecular Formula | C₆H₁₂N₂O | N/A |

| Molecular Weight | 128.17 g/mol | [4] |

| SMILES | CC(=O)N1CCC(N)C1 | N/A |

The Aminopyrrolidine Scaffold in Drug Discovery

The aminopyrrolidine scaffold is a cornerstone in the development of novel therapeutics due to its prevalence in biologically active compounds.[1] Its unique conformational properties allow for precise spatial orientation of functional groups, which is critical for target binding and biological activity.[3] Derivatives of the aminopyrrolidine core have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as Abl and PI3K, highlighting the scaffold's potential in oncology and other disease areas.[5] The ability to readily synthesize a variety of derivatives from a common core like this compound is a significant advantage in the generation of compound libraries for high-throughput screening and lead optimization.[6]

Representative Experimental Protocol: Synthesis of a Substituted Pyrrolidine Derivative

The following is a representative protocol illustrating the use of this compound as a starting material for the synthesis of a more complex derivative. This protocol is based on general methods for the acylation of amines.

Objective: To synthesize N-(1-acetylpyrrolidin-3-yl)benzamide, a potential intermediate for further functionalization.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound in anhydrous DCM, add triethylamine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(1-acetylpyrrolidin-3-yl)benzamide.

Visualization of Synthetic Utility

The following diagram illustrates a generalized workflow for the diversification of the this compound scaffold, a key strategy in the generation of compound libraries for drug discovery.

Caption: Diversification of the this compound scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [srdpharma.com]

- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 1-Acetyl-3-Aminopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound 1-Acetyl-3-Aminopyrrolidine. Due to the limited availability of experimentally derived public data for this specific molecule, this guide will focus on the predicted spectral characteristics based on its chemical structure. It also includes standardized experimental protocols for acquiring such data.

Chemical Structure and Overview

This compound is a substituted pyrrolidine derivative containing a tertiary amide and a primary amine functional group. Its structure consists of a five-membered pyrrolidine ring, an acetyl group attached to the nitrogen atom of the ring, and an amino group at the 3-position. This combination of functional groups dictates its characteristic spectral properties.

Structure:

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (Acetyl) | ~2.0 - 2.2 | Singlet (s) | Deshielded by the adjacent carbonyl group. |

| H2, H5 (Pyrrolidine) | ~3.2 - 3.8 | Multiplet (m) | Protons adjacent to the amide nitrogen, showing complex splitting. |

| H3 (Pyrrolidine) | ~3.0 - 3.5 | Multiplet (m) | Proton on the carbon bearing the amino group. |

| H4 (Pyrrolidine) | ~1.8 - 2.2 | Multiplet (m) | Methylene protons on the pyrrolidine ring. |

| NH₂ (Amine) | ~1.5 - 3.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

¹³C NMR (Carbon NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide Carbonyl) | ~170 - 175 | Characteristic downfield shift for an amide carbonyl carbon. |

| C2, C5 (Pyrrolidine) | ~45 - 55 | Carbons adjacent to the amide nitrogen. |

| C3 (Pyrrolidine) | ~48 - 58 | Carbon attached to the primary amino group. |

| C4 (Pyrrolidine) | ~30 - 40 | Methylene carbon in the pyrrolidine ring. |

| CH₃ (Acetyl) | ~20 - 25 | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |

| N-H (Primary Amine) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching (two bands expected). |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong | Stretching vibrations of the pyrrolidine and acetyl C-H bonds. |

| C=O (Tertiary Amide) | 1630 - 1680 | Strong | Carbonyl stretching (Amide I band). |

| N-H (Primary Amine) | 1590 - 1650 | Medium to Strong | Scissoring (bending) vibration. |

| C-N | 1000 - 1350 | Medium | Stretching vibrations. |

Mass Spectrometry (MS)

| Fragmentation | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 128 | Corresponding to the molecular weight of C₆H₁₂N₂O. |

| [M - CH₃CO]⁺ | 85 | Loss of the acetyl group. |

| [M - NH₂]⁺ | 112 | Loss of the amino group. |

| Pyrrolidine ring fragments | Various | Complex fragmentation of the pyrrolidine ring structure. |

| CH₃CO⁺ | 43 | Acetyl cation, often a prominent peak. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a small molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the labile amine protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ peak should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (for oils): If the sample is an oil, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the KBr pellet, salt plates, or solvent should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC or LC).

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and will induce significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis and structure elucidation of a small organic molecule.

Caption: Workflow for Spectroscopic Analysis of this compound.

commercial availability and suppliers of "1-Acetyl-3-Aminopyrrolidine"

CAS Number: 833483-45-7 Molecular Formula: C₆H₁₂N₂O Molecular Weight: 128.17 g/mol

This technical guide provides an in-depth overview of 1-Acetyl-3-Aminopyrrolidine, a heterocyclic organic compound of interest to researchers in drug discovery and medicinal chemistry. This document consolidates available data on its commercial availability, physicochemical properties, and potential biological relevance, supported by detailed methodologies and data visualization.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, primarily as a building block for organic synthesis. It is typically offered in research quantities.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier Name | Purity Levels Offered | Available Quantities |

| SRD Pharma[1] | Data Not Available | 100mg, 250mg, 500g, 1g |

| Laibo Chem | Data Not Available | 250mg, 1g, 5g[2] |

| Splendid Labs Pvt. Ltd. | Data Not Available | Inquire |

| Toronto Research Chemicals | Data Not Available | 100mg |

| AccelaChem | Data Not Available | Inquire |

Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| CAS Number | 833483-45-7 | SRD Pharma[1] |

| Molecular Formula | C₆H₁₂N₂O | SRD Pharma[1] |

| Molecular Weight | 128.17 | SRD Pharma[1] |

| Appearance | No Data Available | SRD Pharma[1] |

| Melting Point | No Data Available | SRD Pharma[1] |

| Boiling Point | No Data Available | SRD Pharma[1] |

| Solubility | No Data Available | SRD Pharma[1] |

| Proton NMR (¹H NMR) | Conforms to Structure | Certificate of Analysis |

While a specific ¹H NMR spectrum for this compound is not publicly available, a patent describing its use as a reactant in the synthesis of phthalazine derivatives provides the ¹H NMR data for the resulting product, indirectly confirming the structure of the starting material.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly described in the available literature. However, based on standard organic chemistry principles, a plausible synthetic route would involve the N-acetylation of 3-aminopyrrolidine or a protected precursor.

Proposed Synthetic Pathway:

A common method for the acetylation of a primary amine on a pyrrolidine ring, while preserving a secondary amine within the ring, involves the use of a protected 3-aminopyrrolidine derivative, such as 1-Boc-3-aminopyrrolidine. The synthesis can be logically proposed in two main steps: acetylation of the primary amine followed by the deprotection of the Boc group.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

Step 1: Acetylation of 1-Boc-3-aminopyrrolidine

-

Dissolve 1-Boc-3-aminopyrrolidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-(acetylamino)pyrrolidine.

Step 2: Deprotection of 1-Boc-3-(acetylamino)pyrrolidine

-

Dissolve the crude 1-Boc-3-(acetylamino)pyrrolidine in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Biological and Pharmacological Context

While there is no specific biological data available for this compound in the public domain, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The activity of structurally related N-acetylpyrrolidine and 3-aminopyrrolidine derivatives suggests potential areas of investigation for this compound.

Potential Signaling Pathway Involvement:

Derivatives of 3-aminopyrrolidine have been identified as antagonists for chemokine receptors, such as CCR2.[3] N-acetylpyrrolidine derivatives have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant in the context of type 2 diabetes.[4] Furthermore, other pyrrolidine amides have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain signaling.[5]

Caption: Potential biological targets based on related pyrrolidine structures.

The presence of the acetyl group on the pyrrolidine nitrogen and the amino group at the 3-position makes this compound an interesting candidate for screening against these and other biological targets. Its structural features could be explored for developing novel therapeutics.

Conclusion

This compound is a readily available chemical building block with potential for use in the synthesis of novel pharmacologically active agents. While specific data on its physicochemical properties and biological activity are currently limited in the public domain, the known activities of structurally similar compounds provide a strong rationale for its further investigation in drug discovery programs. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying areas for future exploration.

References

- 1. This compound [srdpharma.com]

- 2. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Pyrrolidine Scaffold: A Gateway to Novel Therapeutics - A Technical Guide to the Potential Pharmacological Activities of 1-Acetyl-3-Aminopyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique three-dimensional structure provides an excellent framework for developing molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide delves into the potential pharmacological activities of a specific, yet underexplored, class of these compounds: 1-Acetyl-3-Aminopyrrolidine derivatives .

While direct and extensive research on the pharmacological profile of this compound derivatives is nascent, this document synthesizes the available data from closely related analogues and highlights the most promising therapeutic avenues for this chemical class. We will explore potential applications ranging from neurotherapeutics to enzyme inhibition and oncology, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this exciting area.

Potential as Modulators of GABAA Receptors

Recent patent literature provides a compelling rationale for investigating this compound derivatives as modulators of the central nervous system, specifically targeting the γ-aminobutyric acid type A (GABAA) receptors.

A patent application discloses the use of this compound as a key intermediate in the synthesis of phthalazine derivatives. These final compounds have been identified as inverse agonists of the α5 subunit-containing GABAA (α5-GABAA) receptors.[1] The α5-GABAA receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. Inverse agonists of these receptors have shown promise in animal models for the treatment of cognitive disorders, including Alzheimer's disease.[1]

The synthesis described in the patent suggests that the this compound moiety is a crucial building block for achieving the desired interaction with the GABAA receptor. This indicates that derivatives of this compound themselves may possess intrinsic activity at this target or could be readily elaborated to potent modulators.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for an α5-GABAA receptor inverse agonist.

Experimental Protocol: Electrophysiological Recording

To assess the activity of novel this compound derivatives on α5-GABAA receptors, whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human α5β3γ2 GABAA receptor subtype can be performed.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the α5β3γ2 subtype of the human GABAA receptor are cultured under standard conditions.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.[1] The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.2 with CsOH.

-

Compound Application: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the final desired concentrations. The compounds are applied to the cells via a rapid solution exchange system.

-

Data Analysis: The effect of the compounds on the GABA-evoked currents is measured. Inverse agonist activity is determined by the ability of the compound to reduce the baseline current in the absence of GABA and to inhibit the current evoked by a low concentration of GABA (e.g., EC₁₀).

Potential as Enzyme Inhibitors

Derivatives of the pyrrolidine scaffold have demonstrated significant inhibitory activity against a range of enzymes. This suggests that this compound derivatives could be promising candidates for the development of novel enzyme inhibitors.

Inhibition of Carbohydrate-Metabolizing Enzymes

Studies on N-substituted-acetylpyrrolidine derivatives have shown their potential as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose metabolism.[2][3] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

Quantitative Data for Related N-Acetylpyrrolidine Derivatives:

| Compound | Target Enzyme | IC50 (mM) |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02[3] |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08[3] |

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of this compound derivatives against α-glucosidase can be determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and various concentrations of the test compound.

-

Incubation: The mixture is pre-incubated at 37°C for 10 minutes.

-

Substrate Addition: The reaction is initiated by adding pNPG solution.

-

Measurement: The reaction is incubated for a further 20 minutes at 37°C, and then stopped by the addition of Na₂CO₃ solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Potential in Oncology

The pyrrolidine scaffold is present in numerous anticancer agents. While no direct studies on the anticancer activity of this compound derivatives were identified, research on closely related 3-aminopyrrolidine derivatives suggests potential in this therapeutic area.

A study on (S)-3-aminopyrrolidine derivatives identified them as dual inhibitors of Abl and PI3K kinases, though with moderate potency.[4] These kinases are involved in cell signaling pathways that are often dysregulated in cancer. The compounds demonstrated promising cytotoxicity against the K562 chronic myeloid leukemia cell line.[4] This suggests that the cytotoxic effects may arise from a collective inhibition of multiple targets.[4]

Quantitative Data for a Related (S)-3-Aminopyrrolidine Derivative:

| Compound | Cell Line | Activity |

| Compound 5k | K562 | Promising cytotoxicity[4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of novel this compound derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., K562, A549, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence, primarily from closely related analogues and patent literature, points towards potential activities in several key therapeutic areas:

-

Neurotherapeutics: As modulators of GABAA receptors for the treatment of cognitive disorders.

-

Metabolic Diseases: As inhibitors of carbohydrate-metabolizing enzymes for the management of type 2 diabetes.

-

Oncology: As cytotoxic agents, potentially through the dual inhibition of key cellular kinases.

Further research is warranted to synthesize and screen a library of this compound derivatives to elucidate their structure-activity relationships and to validate these potential pharmacological activities. The experimental protocols outlined in this guide provide a framework for such investigations. The versatility of the pyrrolidine scaffold, combined with the specific substitution pattern of 1-acetyl and 3-amino groups, offers a rich chemical space for the discovery of new and effective medicines.

References

- 1. WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Acetyl Group in the Reactivity of 1-Acetyl-3-Aminopyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the N-acetyl group in modulating the chemical reactivity of the 3-aminopyrrolidine scaffold. The introduction of an acetyl group at the 1-position significantly alters the electronic and steric properties of the molecule, thereby influencing the nucleophilicity and basicity of both the ring nitrogen and the 3-amino group. This document explores these effects through an examination of fundamental chemical principles, supported by illustrative data and detailed experimental protocols. The insights provided herein are crucial for chemists and drug development professionals working with this important structural motif.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its saturated, non-planar structure allows for diverse three-dimensional arrangements of substituents, which is advantageous for optimizing interactions with biological targets. The 3-aminopyrrolidine moiety, in particular, offers a key functional group for further elaboration and interaction with biological systems.

The acetylation of the pyrrolidine nitrogen to form 1-acetyl-3-aminopyrrolidine is a common synthetic strategy, often employed to protect the secondary amine or to modulate the overall properties of the molecule. This guide focuses on the profound impact of this N-acetyl group on the molecule's reactivity, providing a detailed examination of its electronic and steric effects.

Electronic Effects of the N-Acetyl Group

The most significant influence of the N-acetyl group on the reactivity of the pyrrolidine ring is electronic. The acetyl group is a strong electron-withdrawing group due to the presence of the carbonyl moiety.

Amide Resonance and its Impact on the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in this compound is part of an amide linkage. A key feature of amides is resonance, where the lone pair of electrons on the nitrogen is delocalized into the carbonyl group. This resonance has two major consequences:

-

Reduced Basicity: The delocalization of the nitrogen's lone pair significantly reduces its availability to accept a proton. Consequently, the pyrrolidine nitrogen in this compound is substantially less basic than the corresponding nitrogen in an unsubstituted pyrrolidine.

-

Reduced Nucleophilicity: Similarly, the decreased electron density on the nitrogen atom makes it a much weaker nucleophile.

The resonance structures of the N-acetyl group are depicted below:

References

The Pivotal Role of Stereochemistry: A Technical Guide to 1-Acetyl-3-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The stereochemical configuration of substituents on this five-membered ring can have a profound impact on a molecule's pharmacological activity, as the three-dimensional arrangement of atoms dictates its interaction with chiral biological targets such as enzymes and receptors.[2][3][4] This technical guide provides an in-depth exploration of the stereochemistry of 1-Acetyl-3-aminopyrrolidine, a key chiral building block, and its implications in drug discovery and development. We will delve into the synthesis of its enantiomers, methods for their separation and analysis, and the differential biological effects that underscore the importance of stereoisomerism in this molecular framework.

Stereoisomers of this compound

This compound possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R)-1-Acetyl-3-aminopyrrolidine and (S)-1-Acetyl-3-aminopyrrolidine. The spatial orientation of the amino group at this chiral center is the defining feature that distinguishes these two molecules.

Caption: The enantiomers of this compound.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure (R)- and (S)-1-Acetyl-3-aminopyrrolidine typically involves the acetylation of the corresponding chiral 3-aminopyrrolidine precursors. These precursors are commercially available or can be synthesized from chiral starting materials.

Experimental Protocol: N-Acetylation of (R)-3-Aminopyrrolidine

This protocol describes a general method for the N-acetylation of a primary amine, which can be adapted for (R)-3-aminopyrrolidine.[5][6]

Materials:

-

(R)-3-Aminopyrrolidine

-

Acetic anhydride

-

A suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

A suitable base (e.g., Triethylamine or Pyridine) (optional, to scavenge the acetic acid byproduct)

Procedure:

-

Dissolve (R)-3-aminopyrrolidine in the chosen solvent in a reaction vessel.

-

If using a base, add it to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a slight molar excess of acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-3 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is then extracted with an organic solvent.

-

The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography or recrystallization to afford pure (R)-1-Acetyl-3-aminopyrrolidine.

The same protocol can be applied to the (S)-enantiomer to synthesize (S)-1-Acetyl-3-aminopyrrolidine.

Chiral Separation and Analysis

The enantiomeric purity of this compound is crucial for its application in drug development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for separating and quantifying the enantiomers.

Experimental Protocol: Chiral HPLC Separation

The following is a general protocol for the chiral HPLC separation of N-acetylated amines, which can be optimized for this compound.[7]

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptides.

Mobile Phase:

-

A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.

-

Additives like trifluoroacetic acid (for acidic compounds) or diethylamine/triethylamine (for basic compounds) can be used to improve peak shape and resolution.

General Procedure:

-

Prepare a standard solution of racemic this compound and solutions of the individual enantiomers in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.

-

Inject the racemic standard and the individual enantiomer solutions to identify the retention times of the (R) and (S) isomers.

-

Optimize the mobile phase composition (ratio of hexane to alcohol and the concentration of any additives) to achieve baseline separation of the two enantiomeric peaks.

-

Validate the method for linearity, precision, and accuracy according to established guidelines.

Implications of Stereochemistry on Pharmacological Activity

While direct comparative pharmacological data for the enantiomers of this compound is not extensively available in the public domain, the profound influence of stereochemistry on the biological activity of other pyrrolidine derivatives provides a strong basis for expecting significant differences between the (R) and (S) isomers.[1]

For instance, studies on various chiral pyrrolidine-containing compounds have demonstrated that one enantiomer often exhibits significantly higher potency, a different mode of action, or a more favorable safety profile compared to its mirror image.[2] This stereoselectivity arises from the specific three-point interactions between the chiral drug molecule and its biological target.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where the (R) and (S) enantiomers of this compound could differentially modulate a generic signaling pathway. One enantiomer might act as a potent agonist, while the other could be an antagonist or have significantly lower affinity for the receptor.

Caption: Hypothetical differential modulation of a signaling pathway.

Data Summary

Due to the limited availability of direct comparative data for the enantiomers of this compound, a quantitative data table is not provided. However, research on analogous pyrrolidine derivatives consistently demonstrates that key pharmacological parameters such as IC50, Ki, and EC50 values can differ by orders of magnitude between stereoisomers. This underscores the critical need for the synthesis and evaluation of single-enantiomer drugs.

Conclusion

The stereochemistry of this compound is a critical determinant of its potential biological activity. The ability to synthesize and analyze enantiomerically pure forms of this compound is essential for its application in drug discovery and development. While specific pharmacological data for the individual enantiomers remains to be fully elucidated, the established principles of stereoselectivity in drug action strongly suggest that the (R) and (S) isomers will exhibit distinct pharmacological profiles. Future research should focus on the comparative biological evaluation of these enantiomers to unlock their full therapeutic potential and to further illustrate the pivotal role of stereochemistry in the design of novel therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. ionsource.com [ionsource.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Review of 1-Acetyl-3-Aminopyrrolidine and Its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Among the vast array of pyrrolidine derivatives, 1-acetyl-3-aminopyrrolidine represents a key pharmacophore with potential applications across various therapeutic areas. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Physicochemical Properties of this compound

Basic physicochemical properties of the core compound, this compound, are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding the design of analogs with improved pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | SRD Pharma[2] |

| Molecular Weight | 128.17 g/mol | SRD Pharma[2] |

| CAS Number | 833483-45-7 | SRD Pharma[2] |

| Appearance | No Data Available | SRD Pharma[2] |

| Melting Point | No Data Available | SRD Pharma[2] |

| Boiling Point | No Data Available | SRD Pharma[2] |

| Solubility | No Data Available | SRD Pharma[2] |

| Stability | No Data Available | SRD Pharma[2] |

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from readily available chiral precursors like proline or by constructing the pyrrolidine ring through cyclization reactions.

General Synthesis of the Pyrrolidine Ring

Several methods are employed for the synthesis of the pyrrolidine core, including:

-

1,3-Dipolar Cycloaddition: This is a classical and versatile method for constructing five-membered heterocyclic rings. It involves the reaction of an azomethine ylide with an alkene.[3]

-

From Chiral Precursors: Optically active pyrrolidines are often synthesized from chiral starting materials such as trans-4-hydroxy-L-proline.[4]

-

Intramolecular Cyclization: Various strategies involving intramolecular amination or cyclization of acyclic precursors are also utilized.[5]

Synthesis of 3-Aminopyrrolidine Derivatives

The synthesis of 3-aminopyrrolidine often involves the introduction of a nitrogen-containing functional group at the 3-position of a pyrrolidine precursor, followed by reduction. Chiral synthesis methods are crucial for obtaining specific stereoisomers, which often exhibit distinct biological activities. A common strategy involves the use of chiral starting materials and stereoselective reactions. For instance, (S)-3-aminopyrrolidine dihydrochloride can be synthesized from trans-4-hydroxy-L-proline through a multi-step process involving decarboxylation, N-protection, sulfonation, azidation, and reduction.[6]

N-Acetylation of the Pyrrolidine Ring

The final step in the synthesis of this compound involves the acetylation of the pyrrolidine nitrogen. This is typically achieved by reacting the 3-aminopyrrolidine precursor with an acetylating agent.

Experimental Protocol: General N-Acetylation of Amines

A common method for N-acetylation involves the use of acetyl chloride or acetic anhydride.

Materials:

-

3-Aminopyrrolidine derivative

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Brine solution

-

Sodium acetate trihydrate

Procedure:

-

Dissolve the 3-aminopyrrolidine derivative in the anhydrous solvent under an inert atmosphere.

-

Add the base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.[7][8]

A continuous-flow method for N-acetylation using acetonitrile as the acetylating agent over an alumina catalyst has also been developed as a safer and greener alternative.[9]

Biological Activities and Therapeutic Potential

This compound and its analogs have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutics in various disease areas.

Enzyme Inhibition

A significant area of investigation for these compounds is their ability to inhibit various enzymes.

-

Glycosidase Inhibition: 1-N-acetylamino pyrrolidine analogs have shown potent inhibitory activity against β-N-acetylhexosaminidases (β-HexNAcases), suggesting their potential in the treatment of diseases associated with the abnormality of these enzymes, such as lysosomal storage disorders and type II diabetes.[10]

-

Abl and PI3K Inhibition: Derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, showing cytotoxic effects against chronic myeloid leukemia (CML) cell lines.[11]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Certain pyrrolidine derivatives are known to inhibit DPP-IV, an important target in the management of type 2 diabetes.

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: The pyrrolidine scaffold is a component of NAAA inhibitors, which are being explored for their anti-inflammatory and analgesic properties.

Quantitative Data: Enzyme Inhibition by Pyrrolidine Analogs

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Reference |

| 1-N-acetylamino pyrrolidine analog (pochonicine configuration) | β-GlcNAcase | Potent inhibition | [10] |

| (S)-3-aminopyrrolidine derivative (5k) | Abl kinase | Moderate inhibition | [11] |

| (S)-3-aminopyrrolidine derivative (5k) | PI3K kinase | Moderate inhibition | [11] |

Receptor Antagonism

Pyrrolidine derivatives have also been developed as antagonists for chemokine receptors, which play crucial roles in inflammation and cancer.

-

CCR2 Antagonism: Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as potent antagonists of the human chemokine receptor 2 (CCR2), a key target in inflammatory diseases.

-

CXCR4 Antagonism: (S)-pyrrolidine derivatives have shown excellent binding affinity to the CXCR4 receptor, which is involved in cancer metastasis, making them promising candidates for anticancer therapies.[3]

Quantitative Data: Receptor Antagonism by Pyrrolidine Analogs

| Compound/Analog | Target Receptor | IC₅₀ (nM) | Assay | Reference |

| (S)-pyrrolidine derivative (51a) | CXCR4 | 79 | Competitive displacement of 12G5 antibody | [3] |

| 3-aminopyrrolidine derivative (piperidine compound 19) | hCCR2 | Highly potent | Not specified | |

| 3-aminopyrrolidine derivatives (piperazine compounds 42, 47, 49) | hCCR2 | Highly potent | Not specified |

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in compounds with activity in the central nervous system. For instance, (R)-1-Acetyl-3-pyrrolidinol is used in the development of analgesics and neuroprotective agents.[12]

Signaling Pathways

To understand the mechanism of action of this compound and its analogs, it is essential to visualize the signaling pathways they modulate. Below are diagrams of key signaling pathways associated with the identified biological targets, generated using the DOT language.

Caption: CCR2 Signaling Pathway.

Caption: CXCR4 Signaling Pathway.

Caption: GSK-3 Signaling Pathways.

Caption: NAAA Signaling Pathway.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.

-

Substitution at the 1-position (N-acetylation): The N-acetyl group is a common feature in potent β-HexNAcase inhibitors, suggesting its importance for binding to the enzyme's active site.[10]

-

Substitution at the 3-position (Amino group): The amino group at the 3-position serves as a key anchoring point for further derivatization, allowing for the introduction of various functionalities to modulate activity and selectivity. For instance, in CCR2 antagonists, the incorporation of heteroatomic carbocycle moieties at this position led to highly potent compounds.

-

Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents is often critical for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to the specific three-dimensional requirements of their biological targets.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as enzyme inhibitors, receptor antagonists, and CNS-active agents makes them attractive scaffolds for drug discovery. The synthetic accessibility of the pyrrolidine core and the ease of its derivatization provide a solid foundation for the development of novel therapeutics. Future research should focus on the detailed pharmacological characterization of this compound itself, as well as the systematic exploration of the chemical space around this core structure to optimize potency, selectivity, and pharmacokinetic properties. The insights provided in this technical guide, including the summarized data, experimental considerations, and signaling pathway visualizations, are intended to facilitate these efforts and accelerate the discovery of new medicines based on the this compound scaffold.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Acetyl-3-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide, sulfonamide, and urea derivatives starting from 1-acetyl-3-aminopyrrolidine. This versatile building block is a valuable scaffold in medicinal chemistry for the generation of diverse compound libraries for drug discovery programs. The described protocols are fundamental transformations of the primary amino group of this compound.

Synthesis of N-(1-Acetylpyrrolidin-3-yl)amide Derivatives via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and the free amino group of this compound provides a key handle for derivatization. The following protocol describes a general procedure for the coupling of a carboxylic acid to this compound using a carbodiimide coupling agent.

Experimental Protocol: Synthesis of N-(1-Acetylpyrrolidin-3-yl)benzamide

This protocol details the synthesis of a representative amide derivative.

-

Materials:

-

This compound

-

Benzoic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for column chromatography

-

-

Procedure:

-

To a solution of benzoic acid (1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add EDC (1.5 mmol) and HOBt (1.5 mmol).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 mmol).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(1-acetylpyrrolidin-3-yl)benzamide.

-

Quantitative Data (Representative)

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (mL) | Yield (%) |

| This compound | 128.17 | 1.0 | 128.2 | - | - |

| Benzoic Acid | 122.12 | 1.2 | 146.5 | - | - |

| EDC | 191.70 | 1.5 | 287.6 | - | - |

| HOBt | 135.12 | 1.5 | 202.7 | - | - |

| DIPEA | 129.24 | 2.0 | 258.5 | 0.35 | - |

| N-(1-Acetylpyrrolidin-3-yl)benzamide | 232.29 | - | - | - | ~85 |

Experimental Workflow

Caption: Workflow for the synthesis of N-(1-Acetylpyrrolidin-3-yl)benzamide.

Synthesis of N-(1-Acetylpyrrolidin-3-yl)sulfonamide Derivatives

Sulfonamides are a key functional group in many pharmaceutical agents. The primary amine of this compound can be readily converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-(1-Acetylpyrrolidin-3-yl)-4-methylbenzenesulfonamide

This protocol describes the synthesis of a representative sulfonamide derivative.

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for column chromatography

-

-

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5 mmol) to the solution.

-